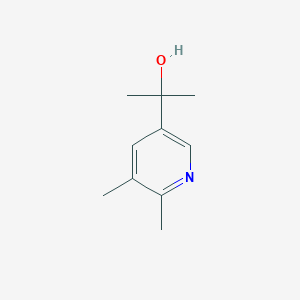2-(5,6-Dimethyl-3-pyridyl)propan-2-ol
CAS No.: 1862885-26-4
Cat. No.: VC7875456
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1862885-26-4 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 2-(5,6-dimethylpyridin-3-yl)propan-2-ol |
| Standard InChI | InChI=1S/C10H15NO/c1-7-5-9(10(3,4)12)6-11-8(7)2/h5-6,12H,1-4H3 |
| Standard InChI Key | IYJDTPGBDJKBDO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1C)C(C)(C)O |
| Canonical SMILES | CC1=CC(=CN=C1C)C(C)(C)O |
Introduction
Structural and Chemical Identity
2-(5,6-Dimethyl-3-pyridyl)propan-2-ol (CAS: 1862885-26-4) is a pyridine derivative characterized by a hydroxyl-bearing tertiary carbon attached to the pyridine ring. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol . The structural features include:
-
A pyridine ring substituted with methyl groups at positions 5 and 6.
-
A propan-2-ol group (-C(CH₃)₂OH) at position 3.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| SMILES | CC(O)(C)C1=CN=C(C(=C1)C)C | |
| IUPAC Name | 2-(5,6-dimethylpyridin-3-yl)propan-2-ol | |
| LogP (Partition Coefficient) | 1.93 | |
| Topological Polar Surface Area (TPSA) | 33.12 Ų |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via nucleophilic addition or substitution reactions on pre-functionalized pyridine intermediates. A plausible route involves:
-
Pyridine Functionalization: Bromination or nitration of 3,5-dimethylpyridine to introduce reactive sites .
-
Grignard Reaction: Reaction of a pyridine-bound ketone (e.g., 5,6-dimethylpyridin-3-yl-propan-2-one) with methylmagnesium bromide to form the tertiary alcohol .
Example Synthesis Protocol
-
Step 1: Bromination of 3,5-dimethylpyridine using AlCl₃ and Br₂ in acetic anhydride yields 3,5-dimethyl-2,6-dibromopyridine .
-
Step 2: Hydrolysis of the brominated intermediate under basic conditions (NaOH) forms the corresponding alcohol .
-
Step 3: Purification via recrystallization in methanol or ethanol .
Yield Optimization
| Parameter | Optimal Condition | Purity Achieved |
|---|---|---|
| Reaction Temperature | 45–70°C | ≥95% (HPLC) |
| Solvent System | Ethanol/Water | 96% |
| Catalyst | Lewis acids (e.g., AlCl₃) |
Physicochemical Properties
Thermal and Solubility Data
Spectroscopic Data
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing catechol-O-methyltransferase (COMT) inhibitors, such as entacapone analogs, used in Parkinson’s disease therapy . Its tertiary alcohol group enhances metabolic stability, making it suitable for drug design .
Key Pharmaceutical Studies
| Study Focus | Finding | Source |
|---|---|---|
| COMT Inhibition | Improved pharmacokinetics vs. tolcapone | |
| Microparticulate Formulation | Enhanced bioavailability via ball milling |
Agrochemicals
As a pyridine derivative, it is explored in herbicide and insecticide formulations due to its ability to disrupt enzymatic pathways in pests .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | Use gloves and protective clothing |
| H319: Eye irritation | Wear safety goggles |
| H335: Respiratory irritation | Use in ventilated areas |
| Supplier | Purity | Price (250 mg) |
|---|---|---|
| Chemscene | 98% | $294 |
| Alchimica | 98% | €1,738.69 |
| American Elements | 99% | $450 |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume